1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
This process can be achieved using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The reaction conditions often involve visible light irradiation to promote the formation of electron donor-acceptor complexes, facilitating the desired substitution reactions .
Industrial production methods may leverage similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.
Chemical Reactions Analysis
1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in electron transfer reactions, while the hydrazine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other compounds containing trifluoromethyl or methylthio groups:
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in radical reactions.
Methylthio phenyl hydrazine: Lacks the trifluoromethylthio group, resulting in different reactivity and applications.
Trifluoromethyl phenyl hydrazine: Contains the trifluoromethyl group but not the methylthio group, leading to distinct chemical properties.
The uniqueness of this compound lies in the combination of both methylthio and trifluoromethylthio groups, which imparts a unique set of chemical and biological properties.
Properties
Molecular Formula |
C8H9F3N2S2 |
---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
[3-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-7-4-5(13-12)2-3-6(7)15-8(9,10)11/h2-4,13H,12H2,1H3 |
InChI Key |
GQLXVXKZTFUKSR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)NN)SC(F)(F)F |
Origin of Product |
United States |
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